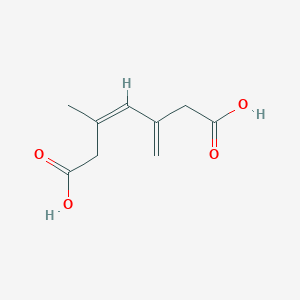

Penta-1,3-diene-2,4-diyl diacetate

Description

Historical Context and Evolution of Research on Diene Acetates

The study of diene acetates is intrinsically linked to the broader history of diene chemistry, which gained significant momentum with the discovery of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder, a discovery that earned them the Nobel Prize in Chemistry in 1950. acs.orglibretexts.org This powerful cycloaddition reaction highlighted the synthetic utility of conjugated dienes for the construction of six-membered rings, a common motif in many natural products and pharmaceuticals. acs.orgnumberanalytics.com

Early research into diene acetates often focused on their synthesis and reactivity as electron-rich dienes in cycloaddition reactions. For instance, the synthesis of compounds like trans,trans-1,4-diacetoxy-1,3-butadiene (B93894) demonstrated their utility as precursors to complex cyclic systems. acs.org The development of transition metal-catalyzed reactions in the latter half of the 20th century, particularly palladium-catalyzed cross-coupling reactions, opened new avenues for the functionalization of dienes and diene acetates. snnu.edu.cnnih.gov These methods allowed for the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of control over regioselectivity and stereoselectivity. snnu.edu.cn

More recently, research has focused on the development of more efficient and sustainable methods for the synthesis of functionalized dienes, including diene acetates. nih.gov This includes the use of novel catalysts and reaction conditions to improve yields, selectivities, and atom economy. researchgate.net While specific research on Penta-1,3-diene-2,4-diyl diacetate is not prominent, the historical evolution of diene acetate (B1210297) chemistry provides a solid framework for understanding its potential synthesis and reactivity.

Significance of Conjugated Diene and Ester Functionalities in Organic Synthesis

The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the conjugated diene and the ester moieties.

Conjugated Dienes: The alternating double and single bonds in a conjugated diene system lead to the delocalization of π-electrons over the four-carbon framework. This delocalization has several important consequences:

Enhanced Stability: Conjugated dienes are thermodynamically more stable than their non-conjugated isomers.

Unique Reactivity: They can undergo 1,2- and 1,4-addition reactions, with the latter being a hallmark of conjugated systems.

Versatility in Cycloadditions: Conjugated dienes are quintessential components in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for the stereoselective formation of six-membered rings. numberanalytics.comacs.orgucalgary.ca The electron-donating or -withdrawing nature of substituents on the diene can significantly influence the rate and selectivity of these reactions. ucalgary.ca

Ester Functionalities: Esters are a fundamental functional group in organic chemistry with diverse applications. In the context of this compound, the acetate groups:

Influence Electronic Properties: The acetate groups act as electron-withdrawing groups through induction, but the oxygen lone pairs can also participate in resonance, modulating the electron density of the diene system.

Serve as Synthetic Handles: The ester groups can be hydrolyzed to the corresponding diols, which can then be further functionalized. They can also participate in transesterification reactions or be converted to other functional groups.

Impact Physical Properties: The presence of polar ester groups will influence the solubility and chromatographic behavior of the molecule.

The combination of a conjugated diene with two acetate groups in this compound creates a molecule with a rich and varied reactivity profile, making it a potentially versatile intermediate in the synthesis of complex organic molecules.

Methodological Frameworks for Investigating this compound

A comprehensive investigation of this compound would employ a combination of synthetic, spectroscopic, and computational methods.

Synthesis and Purification: The synthesis of this compound would likely involve the controlled oxidation and acetylation of a suitable five-carbon precursor. A plausible approach could be analogous to the synthesis of (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene, which involves the bromination of isoprene, followed by reaction with potassium acetate, and subsequent oxidation and enol acetylation. acs.org Purification of the target compound and its potential isomers would likely be achieved through chromatographic techniques such as column chromatography or preparative vapor-phase chromatography (VPC). acs.org

Spectroscopic Characterization: A suite of spectroscopic techniques would be essential for the unambiguous identification and characterization of this compound and its isomers. rroij.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. oxinst.com The chemical shifts and coupling constants of the vinylic protons would be particularly diagnostic for assigning the E/Z configuration of the diene. Two-dimensional NMR techniques like COSY and NOESY could further elucidate the spatial relationships between protons. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups, namely the C=C stretching of the diene and the characteristic C=O and C-O stretches of the acetate groups. rroij.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the wavelength of maximum absorbance (λmax), which is characteristic of the conjugated π-system. The position of λmax is sensitive to the substitution pattern and conformation of the diene. acs.org

Computational Analysis: Computational chemistry offers powerful tools to complement experimental findings. nih.gov

Conformational Analysis: Computational methods can be used to determine the relative stabilities of different conformations of this compound, such as the s-cis and s-trans conformers, which is crucial for understanding its reactivity in pericyclic reactions. acs.orgnih.gov

Reaction Modeling: The transition states and reaction pathways for potential reactions, such as Diels-Alder cycloadditions, can be modeled to predict reactivity and stereochemical outcomes. nih.gov

The following interactive data table summarizes the key analytical techniques and their expected outcomes in the investigation of this compound.

| Analytical Technique | Expected Information |

| 1H NMR | Chemical shifts and coupling constants of protons, determination of E/Z isomerism. |

| 13C NMR | Number and chemical environment of carbon atoms. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. |

| IR Spectroscopy | Presence of C=C (diene) and C=O, C-O (ester) functional groups. |

| UV-Vis Spectroscopy | λmax of the conjugated system. |

| Computational Modeling | Relative conformational energies, predicted reactivity and stereoselectivity. |

Overview of Key Research Challenges and Opportunities for this compound

While the specific compound this compound has not been a major focus of research, the broader class of functionalized dienes presents both challenges and opportunities.

Research Challenges:

Stereoselective Synthesis: A primary challenge is the development of highly stereoselective methods to control the geometry of the double bonds during the synthesis of substituted dienes. researchgate.net For this compound, this would involve controlling the E/Z configuration at both double bonds.

Regiocontrol in Reactions: In reactions such as transition metal-catalyzed functionalization, achieving high regioselectivity can be difficult due to the multiple reactive sites in a conjugated diene. snnu.edu.cn

Stability and Handling: Some functionalized dienes can be unstable and prone to polymerization or degradation, requiring careful handling and storage conditions. acs.org

Research Opportunities:

Novel Reaction Discovery: The unique electronic properties of diene acetates could be exploited to develop novel catalytic transformations. snnu.edu.cnnih.gov This includes exploring their potential in asymmetric catalysis to generate chiral building blocks.

Applications in Natural Product Synthesis: Functionalized dienes are valuable intermediates in the total synthesis of complex natural products. numberanalytics.comresearchgate.net this compound could serve as a versatile precursor to various natural product scaffolds.

Materials Science: Dienes are fundamental monomers in the synthesis of polymers. The introduction of functional groups like acetates could lead to the development of new polymeric materials with tailored properties, such as altered polarity, degradability, or post-polymerization modification potential. For instance, the synthesis of functionalized diene-based polymers for applications like gene delivery has been explored.

Diels-Alder Reactions: The reactivity of electron-rich diene acetates in Diels-Alder reactions with various dienophiles remains a fertile ground for exploration. For example, the reaction of (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene with benzoquinone proceeds readily, highlighting the potential of such dienes in constructing complex polycyclic systems. acs.orgvaia.comnih.gov

The following table provides a summary of the synthetic and reactivity data for the analogous compound, (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene. acs.org

| Property | Value |

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 56-59 °C |

| UV λmax | 265 nm |

| 1H NMR (selected signals) | δ 7.35 (d, 1H), 6.15 (d, 1H), 5.85 (s, 1H), 2.15 (s, 3H), 2.10 (s, 3H), 1.85 (s, 3H) |

| Reactivity | Undergoes Diels-Alder reaction with benzoquinone. |

Structure

3D Structure

Properties

CAS No. |

85168-92-9 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

(Z)-3-methyl-5-methylidenehept-3-enedioic acid |

InChI |

InChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3- |

InChI Key |

RMIPQXDTFKIELU-CLTKARDFSA-N |

Isomeric SMILES |

C/C(=C/C(=C)CC(=O)O)/CC(=O)O |

Canonical SMILES |

CC(=CC(=C)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Penta 1,3 Diene 2,4 Diyl Diacetate

Retrosynthetic Approaches to Penta-1,3-diene-2,4-diyl Diacetate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the ester linkages. This leads back to a diol precursor, penta-1,3-diene-2,4-diol, and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Further disconnection of the diol precursor, penta-1,3-diene-2,4-diol, could involve breaking the carbon-carbon bonds of the diene system. A plausible disconnection would be a retro-Diels-Alder reaction, although this is less common for acyclic dienes. A more practical approach would be to consider the formation of the diene through elimination reactions of a suitable precursor, such as a dihalo-pentane or a dihydroxy-pentane derivative. Another retrosynthetic pathway could involve the functionalization of a pre-existing pentadiene skeleton.

Precursor Chemistry and Starting Materials for Diene Acetate (B1210297) Synthesis

The synthesis of this compound relies on the availability of suitable precursors. The most direct precursor is penta-1,3-diene , also known as piperylene. wikipedia.org This hydrocarbon is a common byproduct of ethylene (B1197577) production and is a readily available starting material. wikipedia.org The challenge lies in the selective functionalization of the diene at the 2 and 4 positions.

Another key precursor is penta-1,3-diene-2,4-diol . The synthesis of this diol can be approached in several ways. One potential method involves the dihydroxylation of penta-1,3-diene. However, controlling the regioselectivity to obtain the desired 2,4-diol can be challenging. Alternative routes to the diol might involve multi-step syntheses starting from simpler C5 building blocks.

Direct Acetylation Pathways for this compound

Direct acetylation methods offer a straightforward approach to the synthesis of this compound from a suitable precursor. These methods typically involve the reaction of a diol with an acetylating agent.

Acid Anhydride and Carboxylic Acid-Based Syntheses

The reaction of a diol with an acid anhydride, most commonly acetic anhydride , is a widely used method for forming acetate esters. libretexts.orgnumberanalytics.com This reaction is a type of nucleophilic acyl substitution. libretexts.orgchemistry.coach The alcohol groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. youtube.com This process is often catalyzed by the addition of a base, such as pyridine (B92270), or a mild acid. libretexts.orgchemistry.coach The reaction with acetic anhydride is a common choice for acetylation due to its relatively low cost. libretexts.org

While less common for the synthesis of acetates from alcohols, carboxylic acids themselves can be used as acetylating agents under certain conditions, typically requiring a strong acid catalyst and removal of water to drive the equilibrium towards the ester product.

Acetyl Halide-Mediated Syntheses

Acetyl halides , such as acetyl chloride, are more reactive acylating agents than acid anhydrides. libretexts.org The reaction of an alcohol with an acetyl halide is also a nucleophilic acyl substitution reaction. Due to the high reactivity of acetyl chloride, these reactions often proceed rapidly, even at low temperatures. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct that is formed.

The reaction is as follows: Penta-1,3-diene-2,4-diol + 2 Acetyl Chloride → this compound + 2 HCl

Organometallic and Transition Metal Catalysis in Diene Acetate Formation

Modern synthetic chemistry increasingly relies on organometallic and transition metal catalysis to achieve high efficiency and selectivity.

Palladium-catalyzed reactions, for instance, have been employed for the synthesis of 1,3-dienes from aliphatic acids through sequential dehydrogenation. acs.org While not a direct synthesis of the diacetate, this highlights the power of transition metal catalysis in forming the core diene structure. Such methods could potentially be adapted for the synthesis of functionalized dienes that could then be converted to the diacetate.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.netutc.edu This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium (like Grubbs' catalysts), involves the scrambling of alkene fragments. utc.edusigmaaldrich.com

Cross-metathesis, a type of olefin metathesis, could theoretically be employed to construct the penta-1,3-diene backbone from smaller olefinic precursors. utc.eduresearchgate.net For instance, the cross-metathesis of ethylene with a suitable four-carbon diene derivative could potentially form a pentadiene skeleton. However, controlling the selectivity in cross-metathesis reactions can be challenging. researchgate.net

Ring-closing metathesis (RCM) is another variant that is used to form cyclic olefins from acyclic dienes. utc.edusigmaaldrich.com While not directly applicable to the synthesis of the acyclic this compound, the reverse reaction, ring-opening metathesis polymerization (ROMP), can produce linear polymers with repeating diene units. utc.edu

Other Catalytic Systems for Diene Construction

While classical methods for the formation of dienes exist, modern organic synthesis increasingly relies on sophisticated catalytic systems to achieve high efficiency and selectivity. The construction of the penta-1,3-diene backbone can be approached through various transition metal-catalyzed cross-coupling and metathesis reactions. These methods offer advantages in terms of functional group tolerance and stereochemical control.

Palladium-based catalysts are particularly prominent in diene synthesis. beilstein-journals.org For instance, the Heck reaction, which couples an alkene with an organic halide, can be adapted to form 1,3-dienes. ontosight.ai Similarly, Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful tool for creating the carbon-carbon bonds of the diene system with high stereoselectivity. researchgate.net The choice of ligands and reaction conditions is crucial in directing the outcome of these reactions.

Nickel-catalyzed reactions have also emerged as a potent alternative for diene synthesis. researchgate.net Nickel catalysts can promote the cross-coupling of different unsaturated partners and are sometimes more effective than palladium for specific substrates. Furthermore, cobalt and rhodium catalysts have been employed in various transformations that yield diene structures, often with unique reactivity and selectivity profiles. researchgate.net Ruthenium catalysts, particularly those used in olefin metathesis, provide another strategic route to dienes, allowing for the rearrangement of carbon-carbon double bonds to form the desired conjugated system. beilstein-journals.org

The following table summarizes some of the key catalytic systems applicable to diene synthesis:

| Catalyst Type | Key Reactions | Advantages |

| Palladium-based | Heck, Suzuki-Miyaura, Stille | High functional group tolerance, well-established |

| Nickel-based | Cross-coupling | Cost-effective, unique reactivity |

| Cobalt-based | Cycloadditions, coupling | Novel transformations |

| Rhodium-based | Cycloisomerizations | Formation of cyclic dienes |

| Ruthenium-based | Olefin metathesis | Rearrangement of double bonds |

Stereoselective and Regioselective Synthesis of this compound Isomers

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For this compound, achieving specific isomers (e.g., E,E, E,Z, Z,E, or Z,Z) and ensuring the correct placement of the diacetate groups is a significant synthetic challenge.

While specific literature on the stereoselective synthesis of this compound is limited, general principles of stereoselective diene synthesis can be applied. The geometry of the double bonds in the final product is often dictated by the stereochemistry of the starting materials in cross-coupling reactions. researchgate.net For example, using a stereodefined vinyl boronic acid in a Suzuki-Miyaura coupling can transfer that stereochemistry to the final diene product.

A study on the one-pot stereoselective synthesis of trifluoromethylated penta-(2Z,4E)-dienenitriles offers valuable insights. rsc.org This research demonstrates a double olefination reaction that exclusively forms the 2Z,4E-isomers in high yields. rsc.org The stereochemical outcome was rationalized by the proposed reaction mechanism and confirmed by X-ray crystallography. rsc.org Such methodologies, which rely on the careful choice of reagents and reaction conditions to control the stereochemical course of the reaction, could potentially be adapted for the synthesis of specific isomers of this compound.

Key strategies for achieving stereoselectivity and regioselectivity in diene synthesis include:

Use of stereodefined starting materials: The stereochemistry of the reactants directly influences the product's stereochemistry.

Chiral ligands: In metal-catalyzed reactions, chiral ligands can induce asymmetry and favor the formation of one stereoisomer over another.

Directing groups: Functional groups on the substrate can direct the catalyst to a specific position, thereby controlling regioselectivity.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and the final this compound product is a critical step to ensure high purity. Traditional methods such as distillation and crystallization are often employed. wikipedia.orgmasterorganicchemistry.com However, for complex mixtures or to achieve very high purity, advanced purification techniques are necessary.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation of organic compounds. digitellinc.com These methods utilize a stationary phase and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases. digitellinc.com By selecting the appropriate stationary phase (e.g., normal phase or reverse phase) and optimizing the mobile phase composition, it is possible to isolate the desired compound with high resolution. digitellinc.com

Supercritical Fluid Extraction (SFE) is an environmentally friendly purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. digitellinc.com SFE is particularly useful for the extraction of non-polar compounds and can be advantageous as it avoids the use of large quantities of organic solvents. digitellinc.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, which can significantly reduce extraction times compared to conventional methods. This technique can be applied to extract the target compound from a solid or semi-solid matrix.

The following table provides a comparison of these advanced purification techniques:

| Technique | Principle | Advantages | Common Applications |

| HPLC/UHPLC | Differential partitioning between a stationary and mobile phase. digitellinc.com | High resolution, applicable to a wide range of compounds. digitellinc.com | Isolation of pure compounds from reaction mixtures. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid solvent. digitellinc.com | Environmentally friendly, avoids organic solvents. digitellinc.com | Extraction of non-polar compounds. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to accelerate extraction. | Faster extraction times, reduced solvent consumption. | Extraction from solid or semi-solid matrices. |

The choice of purification method will depend on the specific properties of the intermediates and the final this compound, as well as the nature of the impurities present. A combination of these techniques may be required to achieve the desired level of purity.

Advanced Spectroscopic and Structural Elucidation of Penta 1,3 Diene 2,4 Diyl Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For Penta-1,3-diene-2,4-diyl diacetate, a complete NMR analysis, including ¹H, ¹³C, and two-dimensional techniques, would provide a detailed picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, including the presence of double bonds and electronegative oxygen atoms of the acetate (B1210297) groups.

The protons on the diene backbone are expected to resonate in the olefinic region, typically between δ 5.0 and 7.0 ppm. The terminal methylene (B1212753) protons (=CH₂) would likely appear as distinct signals due to their different spatial relationships with the rest of the molecule (diastereotopic protons), a phenomenon often observed in chiral molecules or prochiral centers. masterorganicchemistry.com The internal methine proton (-CH=) would also resonate in this region, with its multiplicity providing information about neighboring protons.

The protons of the two acetate groups (-OCOCH₃) would give rise to sharp singlet peaks in the upfield region, likely around δ 2.0-2.2 ppm. The integration of these signals would correspond to a 3:3 ratio, confirming the presence of two equivalent methyl groups. The methyl group attached to the pentadiene backbone would also appear as a distinct signal, likely a doublet if coupled to a single proton.

A predicted ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-1a (exo) | ~5.1 | d | ~10 |

| H-1b (endo) | ~5.3 | d | ~17 |

| H-3 | ~6.0 | q | ~7 |

| H-5 (CH₃) | ~1.8 | d | ~7 |

| -OCOCH₃ (x2) | ~2.1 | s | - |

This table represents predicted data and may not reflect experimentally measured values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The sp² hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbons bearing the acetoxy groups (C-2 and C-4) would be shifted further downfield due to the deshielding effect of the oxygen atoms. The carbonyl carbons of the acetate groups would appear at the most downfield region, typically around δ 170 ppm. The sp³ hybridized methyl carbons of the acetate groups and the methyl group on the pentadiene chain would resonate in the upfield region, generally below δ 30 ppm.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~115 |

| C-2 | ~140 |

| C-3 | ~130 |

| C-4 | ~145 |

| C-5 (CH₃) | ~18 |

| -OCOCH₃ (x2) | ~21 |

| -OCOCH₃ (C=O) (x2) | ~170 |

This table represents predicted data and may not reflect experimentally measured values.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons of the diene system, helping to trace the connectivity along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the acetate methyl protons and the carbonyl carbon, as well as between the olefinic protons and the carbons of the diene backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the ester functional groups. A strong band in the region of 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the acetate groups. Another strong band would be expected in the 1200-1300 cm⁻¹ region, corresponding to the C-O stretching of the ester linkage.

The C=C stretching vibrations of the conjugated diene system would likely appear as one or more bands in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the diene are often strong in the Raman spectrum, which would help to confirm the presence of the conjugated system.

A table of expected key IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester) | Stretch | 1200-1300 |

| C=C (diene) | Stretch | 1600-1650 |

| C(sp²)-H | Stretch | 3000-3100 |

| C(sp³)-H | Stretch | 2850-3000 |

This table represents predicted data based on typical functional group frequencies.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound, as well as for obtaining structural information from its fragmentation pattern.

For this compound (C₉H₁₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (184.19 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern in the mass spectrum would provide valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, one would expect to see fragment ions corresponding to the loss of an acetoxy radical (CH₃COO•, m/z 59) or an acetyl radical (CH₃CO•, m/z 43). The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds and could potentially occur in this molecule. libretexts.org The fragmentation of the diene system could also lead to a series of characteristic smaller fragment ions.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

This technique would be particularly valuable for establishing the stereochemistry of the molecule, for instance, the configuration (E/Z) of the double bonds and the relative stereochemistry of the two acetoxy groups. The crystal packing information would also reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state structure. While no published crystal structure for this compound is currently available, the determination of the crystal structure of a related compound, syndiotactic 1,2-poly(E-3-methyl-1,3-pentadiene), has been achieved, demonstrating the feasibility of such analyses for similar molecular frameworks. acs.org

Chiroptical Spectroscopy (CD/ORD) for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a class of analytical techniques pivotal for the structural analysis of chiral molecules—compounds that are non-superimposable on their mirror images. The applicability of these methods to a specific compound is entirely dependent on its chirality.

An in-depth structural analysis of this compound reveals the potential for stereoisomerism, making chiroptical spectroscopy a pertinent and valuable tool for its detailed stereochemical characterization. The molecule's structure allows for both geometric isomerism around one of the carbon-carbon double bonds and the existence of a stereocenter.

The C3=C4 double bond can exist in two distinct geometric arrangements, leading to (E) (entgegen) and (Z) (zusammen) isomers. Furthermore, the carbon atom at the 4th position (C4) is bonded to four different groups: a hydrogen atom, an acetoxy group, the C3 of the diene system, and a methyl group (C5). This configuration renders C4 a chiral center, which can exist in either an (R) (rectus) or (S) (sinister) configuration.

Consequently, this compound can exist as a set of diastereomers and enantiomers. For instance, the (3E, 4R)- and (3E, 4S)-isomers constitute a pair of enantiomers, which would exhibit mirror-image CD and ORD spectra. Likewise, the (3Z, 4R)- and (3Z, 4S)-isomers form another enantiomeric pair. The relationship between the (3E)- and (3Z)-isomer sets is diastereomeric.

Given the existence of these chiral stereoisomers, chiroptical spectroscopy is not only applicable but essential for the unambiguous determination of the absolute and relative stereochemistry of this compound.

Detailed Research Findings

A comprehensive review of the current scientific literature indicates that specific experimental or computationally derived chiroptical data (CD or ORD spectra) for the individual stereoisomers of this compound have not been published. However, the expected chiroptical behavior can be predicted based on well-established principles governing the spectroscopy of conjugated diene chromophores.

The conjugated diene system within the molecule is the primary chromophore that will interact with circularly polarized light. The electronic π → π* transitions of this diene are inherently sensitive to the chiral environment imposed by the stereocenter at C4. This interaction gives rise to characteristic signals in both CD and ORD spectra, known as Cotton effects.

The sign of the Cotton effect is directly related to the spatial arrangement, or helicity, of the diene chromophore. According to the Diene Helicity Rule , a right-handed (P- or plus) helical twist of the diene backbone results in a positive Cotton effect in the CD spectrum, while a left-handed (M- or minus) helicity leads to a negative Cotton effect. The preferred conformation around the C2-C3 single bond in the chiral isomers of this compound will dictate this helicity and, therefore, the sign of the observed Cotton effect.

Hypothetical Chiroptical Data Table

In the absence of experimental data, the following table provides a hypothetical representation of the expected chiroptical properties for the stereoisomers of this compound. The precise wavelength maxima (λmax) and intensities (molar ellipticity [θ] for CD or molar rotation [Φ] for ORD) would require experimental measurement or sophisticated quantum chemical calculations.

| Stereoisomer | Expected CD Cotton Effect Sign (for π → π* transition) | Expected ORD Curve |

| (3E, 4R)-penta-1,3-diene-2,4-diyl diacetate | Positive or Negative | Anomalous dispersion curve (positive or negative Cotton effect) |

| (3E, 4S)-penta-1,3-diene-2,4-diyl diacetate | Opposite to the (4R)-isomer | Mirror image of the (4R)-isomer's curve |

| (3Z, 4R)-penta-1,3-diene-2,4-diyl diacetate | Positive or Negative | Anomalous dispersion curve (positive or negative Cotton effect) |

| (3Z, 4S)-penta-1,3-diene-2,4-diyl diacetate | Opposite to the (4R)-isomer | Mirror image of the (4R)-isomer's curve |

The analysis of such spectra would be instrumental in assigning the absolute configuration of synthesized or isolated material. By comparing experimentally obtained CD or ORD spectra with those predicted for the different possible stereoisomers, a definitive stereochemical assignment can be made. This approach is a cornerstone of modern stereochemical analysis in organic chemistry.

Reaction Mechanisms and Chemical Transformations of Penta 1,3 Diene 2,4 Diyl Diacetate

Reactivity of the Conjugated Diene System in Penta-1,3-diene-2,4-diyl Diacetate

The reactivity of this compound is largely defined by its conjugated diene system, which makes it a versatile substrate for a variety of chemical transformations. ontosight.ai This system, consisting of two carbon-carbon double bonds separated by a single bond, allows for delocalization of pi electrons, influencing the molecule's stability and reactivity. slideshare.netlibretexts.org

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org In this reaction, this compound serves as the diene component. The presence of two acetate (B1210297) groups significantly directs the chemo-, regio-, and stereoselectivity of the cycloaddition.

Chemoselectivity : The rate of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comyoutube.com This is because such groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Regioselectivity : When an unsymmetrical dienophile is used, the regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. The electron-withdrawing nature of the acetate groups on the this compound backbone influences the electron density at the terminal carbons of the diene system, thereby directing the orientation of the incoming dienophile to form specific regioisomers, commonly referred to as "ortho" and "meta" products.

Stereoselectivity : The stereochemical outcome of the Diels-Alder reaction is generally controlled by the "endo rule," which predicts that the substituents of the dienophile will preferentially orient themselves in the endo position of the transition state. This preference is attributed to favorable secondary orbital interactions between the dienophile's substituents and the diene's p-orbitals. The steric hindrance from the acetate groups on the diene can further influence this selectivity.

Table 1: Predicted Outcomes of Diels-Alder Reactions with this compound

| Dienophile | Expected Major Regioisomer | Expected Major Stereoisomer |

| Maleic Anhydride (B1165640) | Not Applicable (Symmetrical) | endo |

| Methyl Acrylate | ortho | endo |

| Acrolein | ortho | endo |

The conjugated diene structure of this compound makes it a valuable monomer for polymerization. ontosight.ai The choice of polymerization mechanism significantly impacts the resulting polymer's microstructure and properties.

Radical Polymerization : Initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, radical polymerization can proceed via 1,4- or 1,2-addition. This leads to polymers with either a backbone containing double bonds (1,4-addition) or pendant vinyl groups (1,2-addition). The reaction temperature and the electronic and steric effects of the acetate groups influence the ratio of these addition products.

Cationic Polymerization : This method, initiated by strong acids or Lewis acids, can be challenging for this compound. The electron-withdrawing acetate groups can destabilize the carbocation intermediate that propagates the polymer chain.

Anionic Polymerization : Using strong nucleophiles like organolithium compounds as initiators, anionic polymerization can produce polymers with well-defined molecular weights and low polydispersity. The electron-withdrawing acetate groups can facilitate the initial carbanion formation and influence the stereochemistry of the polymerization.

Coordination Polymerization : This technique, often employing Ziegler-Natta or other transition metal catalysts, offers excellent control over the polymer's microstructure (cis-1,4, trans-1,4, or 1,2-addition). researchgate.netnih.gov The catalyst coordinates with the diene monomer, directing its insertion into the growing polymer chain.

Table 2: Key Features of Polymerization Mechanisms for this compound

| Polymerization Type | Initiator/Catalyst | Key Features |

| Radical | AIBN, Benzoyl Peroxide | Produces a mix of 1,4- and 1,2-adducts with less control over the microstructure. |

| Cationic | Strong Acids, Lewis Acids | Generally difficult due to the destabilizing effect of the electron-withdrawing acetate groups. |

| Anionic | Organolithium Compounds | Yields well-defined polymers with a narrow molecular weight distribution. |

| Coordination | Ziegler-Natta Catalysts | Provides high control over the polymer's microstructure, allowing for stereospecific synthesis. researchgate.netnih.gov |

The double bonds within the conjugated diene system of this compound are susceptible to addition reactions such as hydrogenation and halogenation.

Hydrogenation : The hydrogenation of conjugated dienes can be controlled to achieve partial or complete saturation of the double bonds. youtube.com Catalytic hydrogenation, often using palladium on carbon (Pd/C) or other transition metal catalysts, can reduce the diene to a monoene or a fully saturated alkane. rsc.orggoogle.comepo.org The specific conditions and catalyst choice can influence the regioselectivity of the hydrogenation, favoring either 1,2- or 1,4-addition of hydrogen. youtube.com The heat of hydrogenation provides a measure of the stability of the conjugated system compared to non-conjugated dienes. libretexts.org

Halogenation : Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the conjugated diene system can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgyoutube.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. slideshare.netyoutube.com The ratio of the kinetic (1,2-addition) and thermodynamic (1,4-addition) products is dependent on the reaction temperature. libretexts.orgyoutube.com At lower temperatures, the kinetic product is favored, while at higher temperatures, the more stable thermodynamic product predominates. youtube.com

Transformations Involving the Acetate Functionalities

The two acetate groups in this compound are also reactive sites, allowing for a range of chemical modifications.

Hydrolysis : The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol. acs.orgacs.orgresearchgate.net Acid-catalyzed hydrolysis of enol acetates can proceed through two different mechanisms, either by normal ester hydrolysis or by initial protonation of the carbon-carbon double bond, depending on the reaction conditions and the structure of the substrate. acs.orgacs.org Base-promoted hydrolysis is also a common method for cleaving acetate esters. researchgate.net

Transesterification : Transesterification involves the reaction of the diacetate with an alcohol in the presence of an acid or base catalyst to exchange the acetyl groups for a different alkoxy group. researchgate.netwikipedia.orgkpi.ua This reaction is useful for creating a variety of derivatives from the parent diacetate. wikipedia.org Both enzymatic and organometallic catalysts have been shown to be effective for the transesterification of vinyl acetates. researchgate.netresearchgate.net

The acetate groups can be cleaved to allow for further derivatization of the molecule. thieme-connect.deunison.mx This can be achieved through various methods, including reaction with strong nucleophiles or reducing agents. thieme-connect.deresearchgate.net The cleavage of the ester C-O bond can be directed to produce different products depending on the reaction conditions. researchgate.net This allows for the synthesis of a wide range of derivatives with tailored properties for various applications.

Electrophilic and Nucleophilic Additions to the Diene System

The conjugated diene system of this compound is susceptible to attack by both electrophiles and nucleophiles. The outcome of these reactions, particularly the regioselectivity (1,2- vs. 1,4-addition), is dictated by the stability of the intermediates formed and the reaction conditions.

Electrophilic Addition:

In electrophilic additions, an electrophile (E⁺) attacks one of the double bonds. For an unsymmetrical diene like this compound, the initial attack can occur at either C1 or C4. Protonation at C1 would lead to a resonance-stabilized allylic carbocation with positive charge delocalized between C2 and C4. Conversely, protonation at C4 would generate an allylic carbocation with charge delocalized between C3 and C1. The presence of the electron-withdrawing acetate groups at C2 and C4 will destabilize an adjacent carbocation. Therefore, the initial electrophilic attack is more likely to occur at the terminal carbons (C1 or C5).

The subsequent attack by a nucleophile (Nu⁻) can occur at either of the carbons bearing a partial positive charge in the resonance hybrid, leading to 1,2- and 1,4-addition products. masterorganicchemistry.commasterorganicchemistry.comopenstax.orgchemistrysteps.comlibretexts.orglibretexts.orglibretexts.org The ratio of these products is often dependent on temperature. At lower temperatures, the reaction is typically under kinetic control, favoring the 1,2-adduct which is formed faster due to the proximity of the nucleophile to the initially formed carbocation. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | 1,2-Addition Product | 1,4-Addition Product |

| HBr | 4-Bromo-5-acetoxypent-2-en-3-yl acetate | 4-Bromo-1-acetoxypent-2-en-3-yl acetate |

| Cl₂ | 4,5-Dichloro-5-acetoxypent-2-en-3-yl acetate | 1,4-Dichloro-5-acetoxypent-2-en-3-yl acetate |

Nucleophilic Addition:

Nucleophilic addition to a diene is less common unless the diene is substituted with strong electron-withdrawing groups, which is the case for this compound. The acetate groups make the diene system more susceptible to attack by nucleophiles. The reaction would likely proceed via a Michael-type 1,4-addition, where the nucleophile attacks one of the terminal carbons of the conjugated system, leading to the formation of an enolate intermediate. Subsequent protonation would yield the 1,4-adduct.

Isomerization Pathways of this compound

This compound can undergo several types of isomerization, including geometric (E/Z) isomerization and positional isomerization of the double bonds.

Geometric Isomerization: The double bonds within the diene system can exist in either an E or Z configuration. Interconversion between these isomers can be facilitated by heat, light, or catalysis. For instance, palladium complexes have been shown to mediate the selective isomerization of E-1,3-dienes to their Z-isomers. researchgate.netnih.gov This process often involves the formation of a dinuclear palladium-diene complex, followed by stereoinversion and elimination to yield the isomerized product. researchgate.netnih.gov Ruthenium hydrides are also known to promote the positional isomerization of 1,3-dienes to more highly substituted and thermodynamically stable isomers in a stereoconvergent manner. organic-chemistry.org

Positional Isomerization: Under certain conditions, the double bonds can migrate along the carbon chain. This can be catalyzed by acids, bases, or transition metals. For this compound, a 1,5-hydride shift could potentially lead to the formation of penta-1,4-diene-2,4-diyl diacetate, although this would disrupt the conjugated system and is generally less favorable.

Oxidative and Reductive Transformations

The diene functionality of this compound is susceptible to both oxidation and reduction.

Oxidative Transformations:

The double bonds can be cleaved by strong oxidizing agents. While ozonolysis products are excluded from this discussion, the mechanism involves the formation of a primary ozonide followed by rearrangement to the final ozonide, which is then cleaved under reductive or oxidative workup.

Other oxidative reactions include epoxidation, where one or both double bonds are converted to epoxides using peroxy acids. The regioselectivity of epoxidation would be influenced by the electronic effects of the acetate groups. Dihydroxylation using reagents like osmium tetroxide would lead to the formation of tetrols after hydrolysis of the diacetate groups. A metal-free 1,2-dioxygenation of 1,3-dienes using TEMPO and carboxylic acids has been reported, which proceeds with high site- and regioselectivity. nih.gov

Reductive Transformations:

Catalytic hydrogenation of the diene system can lead to various products depending on the catalyst and reaction conditions. Partial reduction can yield monoenes, while complete reduction would give pentane-2,4-diyl diacetate. The use of specific catalysts can allow for selective 1,4-reduction of the conjugated system. For example, reductions with diimide (N₂H₂) typically result in the syn-addition of hydrogen to one of the double bonds.

Table 2: Potential Products of Oxidative and Reductive Transformations

| Reaction Type | Reagent(s) | Potential Product(s) |

| Dihydroxylation | 1. OsO₄, NMO; 2. H₂O | Pentane-1,2,3,4-tetraol diacetate |

| Epoxidation | m-CPBA | 1,2-Epoxy-penta-3-ene-2,4-diyl diacetate and/or 3,4-Epoxy-penta-1-ene-2,4-diyl diacetate |

| Catalytic Hydrogenation | H₂, Pd/C | Pentane-2,4-diyl diacetate |

| 1,4-Reduction | NaBH₄, CoCl₂ | Pent-2-ene-2,4-diyl diacetate |

Theoretical and Computational Chemistry Studies on Penta 1,3 Diene 2,4 Diyl Diacetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular orbitals of conjugated systems like penta-1,3-diene-2,4-diyl diacetate. The presence of two acetate (B1210297) groups, which are electron-withdrawing, is expected to significantly influence the electronic properties of the pentadiene backbone.

The molecular orbitals of a conjugated diene system, such as the one in this compound, arise from the overlap of p-orbitals on the sp²-hybridized carbon atoms. researchgate.net This results in a set of pi molecular orbitals (π-MOs) with distinct energy levels. For a simple conjugated diene like 1,3-butadiene, four π-MOs are formed: two bonding (π₁, π₂) and two anti-bonding (π₃, π₄). The four pi electrons of butadiene fill the two bonding orbitals. uni-plovdiv.bgnih.gov The Highest Occupied Molecular Orbital (HOMO) is π₂ and the Lowest Unoccupied Molecular Orbital (LUMO) is π₃*. nih.gov

In this compound, the acetate groups are expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pentadiene. This is due to the inductive effect of the electronegative oxygen atoms in the acetate groups. A study on 1,4-dinitro-1,3-butadiene, which also has strongly electron-withdrawing groups, showed a significant reduction in both HOMO and LUMO energies compared to unsubstituted butadiene. mdpi.com A similar trend is anticipated for this compound.

The HOMO-LUMO energy gap is a critical parameter as it relates to the chemical reactivity and the electronic absorption spectrum of the molecule. The electron-withdrawing nature of the acetate groups is expected to decrease the HOMO-LUMO gap, potentially leading to a bathochromic (red) shift in its UV-Vis absorption spectrum compared to unsubstituted pentadienes.

Table 1: Predicted Effects of Acetate Substitution on the Frontier Molecular Orbitals of a Pentadiene System

| Molecular System | Substituent Effect | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |

| Unsubstituted Pentadiene | None | Higher | Higher | Larger |

| This compound | Electron-withdrawing | Lower | Lower | Smaller |

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by rotation around the central C2-C3 single bond. For conjugated dienes, two principal planar conformations are considered: the s-trans and s-cis conformers. youtube.commasterorganicchemistry.com The "s" refers to the single bond.

In the s-trans conformation, the two double bonds are on opposite sides of the central single bond, leading to lower steric hindrance and greater stability. youtube.comwikipedia.org The s-cis conformation, where the double bonds are on the same side, is generally higher in energy due to steric repulsion between the substituents on the terminal carbons. masterorganicchemistry.comwikipedia.org For butadiene, the s-trans conformer is about 2.3 to 3.9 kcal/mol more stable than the s-cis conformer. masterorganicchemistry.comwikipedia.org

For this compound, the presence of bulky acetate groups at the 2 and 4 positions would likely introduce additional steric interactions, influencing the relative energies of the conformers and the rotational barrier. The rotation around the C2-C3 bond disrupts the π-electron delocalization, leading to a significant energy barrier. youtube.com The destruction of conjugation at the transition state, where the p-orbitals of the two double bonds are orthogonal, is a major contributor to this barrier. youtube.com

Table 2: Estimated Rotational Barrier Components for a Substituted Pentadiene

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interactions |

| s-trans | 180° | 0 (most stable) | Minimal steric hindrance, maximal conjugation. |

| s-cis | 0° | ~3-5 | Steric repulsion between terminal groups. |

| Transition State | ~90° | ~6-8 | Loss of conjugation, increased torsional strain. |

Note: These are estimated values based on analogous systems and the expected influence of acetate groups.

Transition State Modeling and Reaction Pathway Predictions

Transition state modeling for reactions involving this compound, such as Diels-Alder reactions, would be crucial for predicting stereochemical outcomes. The diene must adopt an s-cis conformation to participate in a [4+2] cycloaddition. masterorganicchemistry.comchemistrysteps.com Therefore, the energy difference between the s-trans and s-cis conformers and the rotational barrier between them are key factors in determining the reaction rate.

Computational studies on the Diels-Alder reactions of polarized dienes have shown that the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.netnih.govbohrium.com The presence of electron-withdrawing acetate groups in this compound would polarize the diene system. This polarization could lead to asynchronous transition states, where the two new carbon-carbon bonds are not formed simultaneously. Molecular dynamics simulations on similar systems have been used to investigate the time gap between the formation of these bonds. researchgate.netnih.govbohrium.com

For electrophilic addition reactions, the initial attack of an electrophile on the conjugated system would lead to a resonance-stabilized carbocation. libretexts.orgyoutube.com Computational modeling can predict the relative stabilities of the possible carbocation intermediates and thus the regioselectivity of the reaction, leading to either 1,2- or 1,4-addition products. youtube.com

Spectroscopic Property Predictions and Experimental Validation

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Quantum chemical methods can be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be quite good when appropriate computational methods and basis sets are used. nih.gov For this compound, the calculations would need to account for the electronic effects of the acetate groups and the conformational preferences of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can be calculated to help assign the experimental absorption bands. nih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. nih.gov Key vibrational modes would include the C=C stretching of the diene and the C=O and C-O stretching of the acetate groups.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption wavelengths (λ_max). nih.gov As mentioned earlier, the electron-withdrawing acetate groups are expected to cause a red shift in the λ_max compared to unsubstituted pentadienes.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Estimated Value/Region | Influence of Acetate Groups |

| ¹³C NMR | Diene Carbons (C1-C5) | 100-150 ppm | Downfield shift due to electron withdrawal. |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165-175 ppm | Characteristic of acetate esters. |

| ¹H NMR | Vinylic Protons | 5.0-7.0 ppm | Complex splitting patterns due to coupling. |

| IR | C=O Stretch | 1735-1750 cm⁻¹ | Strong absorption, typical for esters. |

| IR | C=C Stretch | 1600-1650 cm⁻¹ | Weaker than isolated alkenes due to conjugation. |

| UV-Vis | λ_max | > 220 nm | Red-shifted compared to non-conjugated dienes. |

Note: These are estimated values based on typical ranges for similar functional groups and the expected electronic effects.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations could provide a more detailed picture of the conformational landscape of this compound by exploring the potential energy surface over time. This would be particularly useful for understanding the flexibility of the molecule and the equilibrium between different conformers in various solvent environments.

MD simulations can also be employed to study the non-covalent interactions between this compound and other molecules, such as solvents or reactants. These simulations would reveal the preferred binding modes and interaction energies, which are crucial for understanding its behavior in solution and its reactivity. For instance, simulations of dienolates in [4+2] cycloadditions have provided insights into the role of the solvent and counterions in the reaction mechanism. researchgate.netnih.govbohrium.com

Reaction Energetics and Thermodynamics of this compound Transformations

Computational chemistry allows for the calculation of the energetics and thermodynamics of chemical reactions, including those involving this compound. By calculating the Gibbs free energy change (ΔG), one can predict the spontaneity and position of equilibrium for a given transformation. acs.org

In electrophilic additions, the thermodynamic stability of the 1,2- versus the 1,4-addition product can be assessed. libretexts.org Often, the 1,4-product is the thermodynamically more stable isomer due to the formation of a more substituted and thus more stable double bond. youtube.com Computational studies can quantify this energy difference and help to understand the conditions under which thermodynamic or kinetic control would dominate the reaction outcome. libretexts.orgyoutube.com

Advanced Polymer Chemistry and Material Science Applications of Penta 1,3 Diene 2,4 Diyl Diacetate

Penta-1,3-diene-2,4-diyl Diacetate as a Monomer in Polymer Synthesis

The presence of a 1,3-diene system in this compound is the cornerstone of its polymerizability. This structural motif is known to undergo polymerization through various mechanisms, including free radical, anionic, cationic, and coordination polymerization. The choice of polymerization technique would be critical in controlling the polymer's microstructure (1,4- vs. 1,2-addition) and, consequently, its macroscopic properties.

Synthesis of Homopolymers and Copolymers via Controlled Polymerization Methods

The synthesis of homopolymers from this compound would theoretically proceed via the polymerization of the diene functionality. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to achieve polymers with well-defined molecular weights and low dispersity. These methods are particularly advantageous as they can tolerate a variety of functional groups, such as the acetate (B1210297) groups present in the monomer.

Furthermore, this compound could be a valuable comonomer in the synthesis of copolymers. Its copolymerization with other vinyl monomers (e.g., styrene, acrylates) or other dienes (e.g., butadiene, isoprene) could lead to a diverse range of materials. For instance, block copolymers could be synthesized by sequential monomer addition in a living polymerization system. This would allow for the creation of materials with distinct domains, potentially leading to microphase-separated morphologies and unique mechanical or thermal properties.

Control over Polymer Architecture and Molecular Weight Distribution

A key aspect of modern polymer chemistry is the precise control over polymer architecture. By employing living/controlled polymerization techniques, it would be theoretically possible to synthesize various polymer architectures using this compound. These could include:

Linear Polymers: The most straightforward architecture, resulting from the linear chain growth of the monomer.

Branched Polymers: Introducing a branching agent or utilizing specific polymerization conditions could lead to the formation of branched structures.

Star Polymers: Using a multifunctional initiator, star-shaped polymers with a central core and multiple polymer arms could be synthesized.

Graft Copolymers: Pre-existing polymer chains could be functionalized with initiating sites for the polymerization of this compound, resulting in a "grafting-from" approach.

The molecular weight and molecular weight distribution (dispersity) are critical parameters that dictate the physical and mechanical properties of a polymer. Controlled polymerization methods would offer the ability to predetermine the molecular weight of the resulting polymer by adjusting the monomer-to-initiator ratio. Moreover, these techniques typically yield polymers with narrow molecular weight distributions (low dispersity, Đ), ensuring a more uniform material.

Functionalization of Polymeric Materials derived from this compound

The acetate groups on the polymer backbone derived from this compound present a significant opportunity for post-polymerization modification. These ester groups can be hydrolyzed to yield hydroxyl functionalities. This transformation would convert the initial hydrophobic polymer into a more hydrophilic one, opening up a new range of properties and applications.

The resulting poly(Penta-1,3-diene-2,4-diol) could then be further functionalized through reactions targeting the hydroxyl groups. For example, they could be esterified with different acid chlorides to introduce a variety of side chains, or they could serve as initiation sites for the grafting of other polymer chains. This versatility in functionalization makes polymers derived from this compound highly attractive for creating materials with tailored surface properties, biocompatibility, or reactivity.

Role of this compound in Cross-linking and Network Formation

The diene structure within the polymer backbone provides sites for cross-linking. Vulcanization, a common process for cross-linking polydienes using sulfur, could potentially be applied to polymers of this compound to form elastomeric networks. The density of cross-links could be controlled to tune the mechanical properties, from soft rubbers to hard thermosets.

Furthermore, the pendant acetate groups, or the hydroxyl groups after hydrolysis, could also participate in cross-linking reactions. For instance, the hydroxyl groups could be reacted with difunctional cross-linking agents like diisocyanates or diacyl chlorides to form robust polymer networks. This dual cross-linking capability, through both the backbone double bonds and the pendant functional groups, offers a unique advantage in designing complex network architectures with enhanced thermal and mechanical stability.

Development of Specialty Polymers and Advanced Materials from this compound Precursors

The unique combination of a polymerizable diene and reactive pendant groups makes this compound a precursor for a variety of specialty polymers and advanced materials.

Table 1: Potential Specialty Polymers and Advanced Materials from this compound

| Material Type | Precursor Polymer/Modification | Potential Properties and Applications |

| Functional Coatings | Polymers with hydrolyzed acetate groups. | Improved adhesion, wettability, and potential for further surface modification. |

| Biocompatible Materials | Polymers grafted with biocompatible chains (e.g., polyethylene (B3416737) glycol) via the hydroxyl groups. | Medical implants, drug delivery systems. |

| High-Performance Elastomers | Cross-linked polymers. | Enhanced thermal stability and chemical resistance for demanding applications. |

| Smart Materials | Copolymers with stimuli-responsive monomers. | Materials that change properties in response to pH, temperature, or light. |

| Adhesives and Sealants | Copolymers with monomers that promote adhesion. | Tunable adhesive properties based on copolymer composition and functionality. |

The development of these materials would rely on the careful selection of polymerization techniques, comonomers, and post-polymerization modification strategies. While experimental data on these specific systems is currently lacking, the fundamental principles of polymer chemistry provide a strong foundation for their theoretical design and eventual synthesis.

Emerging Research Directions and Future Perspectives for Penta 1,3 Diene 2,4 Diyl Diacetate

Novel Sustainable Synthetic Strategies and Green Chemistry Approaches

The chemical industry's shift towards sustainability is driving research into greener synthetic methods for producing valuable compounds like penta-1,3-diene-2,4-diyl diacetate. ijsetpub.comjcchems.com This involves developing processes that use renewable resources, reduce waste, and minimize energy consumption. ijsetpub.com

For the acetate (B1210297) component, green chemistry offers alternatives to traditional methods that often use over-stoichiometric amounts of reagents like acetic anhydride (B1165640). rsc.orgrsc.org One promising approach is the use of enzyme-catalyzed acetylation. Lipases, for example, can mediate the acetylation of alcohols in greener solvent systems like ethylene (B1197577) glycol diacetate (EGDA), which can also act as the acetyl donor. nih.gov Such enzymatic systems show high reactivity and selectivity under mild conditions. nih.gov Another innovative strategy involves using switchable solvent systems, such as DBU/CO2, which can facilitate homogeneous acetylation without needing an additional catalyst and allow for easy recycling of components. rsc.org Research has also focused on producing the foundational chemical, acetic acid, from sustainable sources like mineralized carbon (carbonate) through photoreduction using novel catalysts. srmap.edu.in

For the diene component, researchers are exploring pathways to produce 1,3-pentadiene (B166810) (piperylene) from biomass. researchgate.net One such route involves the dehydration of 2,3-pentanediol, a C5 diol that can be derived from bio-based 2,3-pentanedione. researchgate.net Mechanosynthesis, which uses mechanical force to drive chemical reactions, represents another green approach that can reduce or eliminate the need for solvents. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Diacetates

| Feature | Traditional Synthesis (e.g., Acetic Acid Process) | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often uses excess acetic anhydride and strong acids (e.g., sulfuric acid). rsc.org | Utilizes benign acetylating agents (e.g., vinyl acetate), enzymes (e.g., lipase), or photoreduction of carbonates. rsc.orgnih.govsrmap.edu.in |

| Solvents | Relies on conventional organic solvents like acetic acid. rsc.org | Employs greener solvents like switchable solvents (DBU/CO2) or uses the reagent as the solvent (neat EGDA). rsc.orgnih.gov |

| Catalyst | Often requires acid catalysts. rsc.org | Can be catalyst-free, use biocatalysts (enzymes), or novel photocatalysts. rsc.orgsrmap.edu.in |

| Feedstock | Typically petroleum-based. | Can be derived from renewable biomass. researchgate.netresearchgate.net |

| Waste Generation | Generates significant acidic waste and byproducts. rsc.org | Designed for high atom economy and recyclability of catalysts and solvents, leading to lower E-factors. rsc.org |

| Energy Use | May require high temperatures and pressures. | Often operates under milder reaction conditions, reducing energy consumption. nih.gov |

Exploration of Unconventional Reactivity and Catalysis for Diene and Acetate Moieties

The diene and acetate groups in this compound are ripe for exploration with modern catalytic methods that offer unprecedented control over chemical transformations. Transition-metal catalysis, in particular, has revolutionized the functionalization of 1,3-dienes. acs.org

Copper-catalyzed reactions have emerged as a powerful, inexpensive, and non-toxic option for various transformations of 1,3-dienes, including hydrofunctionalization and difunctionalization. acs.orgrsc.org These methods allow for the introduction of a wide range of functional groups. acs.org Similarly, palladium and rhodium catalysts have been developed for stereoselective dienylation reactions, enabling the precise construction of complex conjugated dienes. nih.gov A key goal of modern catalysis is controlling the regio- and stereoselectivity of reactions, and significant progress has been made in developing catalyst systems that can process mixtures of diene isomers into a single, desired product isomer. nih.govacs.org For instance, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to control the outcome of Diels-Alder reactions involving dienes, leading to high yields and stereoselectivity. acs.org

The vinyl acetate moiety itself can be used as a vinyl surrogate in C-H activation reactions, although research continues into more atom-economical alternatives like ethylene gas or more manageable ones like vinyl silanes. acs.org The development of new ligands and catalytic systems is crucial for expanding the scope of these reactions. acs.orgresearchgate.net

Table 2: Modern Catalytic Systems for Diene Functionalization

| Catalyst System | Type of Transformation | Potential Application to this compound |

|---|---|---|

| Copper (Cu) Hydrides | Hydrofunctionalization, Reductive Functionalization acs.orgrsc.org | Selective reduction of one double bond while adding a functional group at another position. |

| Palladium (Pd) / Ligands | Cross-Coupling, Dienylation, Cyclization nih.gov | Coupling with other organic fragments to build more complex carbon skeletons. |

| Rhodium (Rh) / Ligands | Dienylation via Skeletal Editing nih.gov | Rearrangement and functionalization of the diene backbone to create novel structures. |

| Iodine (I(I)/I(III)) | 1,4-Difunctionalization nih.gov | Simultaneous addition of two different functional groups across the 1,4-positions of the diene. |

| Brønsted Acids (e.g., IDPi) | Enantioselective Diels-Alder Reactions acs.org | Catalyzing stereocontrolled cycloaddition reactions where the diacetate acts as the diene component. |

Integration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on creating large, well-ordered structures from smaller molecular building blocks held together by non-covalent interactions like hydrogen bonds or metal-ligand coordination. nih.govspringerprofessional.de The defined geometry and functional groups of this compound make it a candidate for integration into such systems.

The directional nature of metal-ligand bonds is a key principle in constructing complex 2D and 3D supramolecular architectures. nih.gov The oxygen atoms of the acetate groups in this compound could act as donor ligands, coordinating to metal centers to form discrete cages, prisms, or extended networks. nih.gov

Furthermore, the diene unit can participate in reactions within confined supramolecular environments. Researchers have demonstrated that encapsulating dienes and dienophiles within hydrogen-bonded molecular capsules can dramatically accelerate Diels-Alder reactions by concentrating the reactants. pnas.org this compound could serve as a guest molecule in such a nanoscale reaction flask, allowing for unique reactivity and product selectivity that is not achievable in bulk solution. pnas.org The self-assembly of peptides into organized structures like β-sheets can also create ordered, crystalline architectures, and a molecule like the diacetate could potentially be integrated into or interact with such biological scaffolds. nih.gov

Table 3: Potential Roles of this compound in Supramolecular Systems

| Supramolecular Concept | Role of this compound | Potential Outcome |

|---|---|---|

| Coordination-Driven Self-Assembly | Ligand: Acetate groups coordinate to metal ions. nih.gov | Formation of metallosupramolecular cages, polymers, or frameworks with defined shapes and cavities. |

| Host-Guest Chemistry | Guest: The molecule is encapsulated within a larger host assembly. pnas.org | Protection of the reactive diene, catalysis of reactions (e.g., Diels-Alder) in a confined space. |

| Crystal Engineering | Building Block: The molecule's shape and intermolecular forces (e.g., π-π stacking of the diene) direct crystal packing. nih.gov | Design of solid-state materials with specific electronic or optical properties. |

| Polymer Assembly | Monomer: The diene undergoes polymerization, potentially templated by a supramolecular structure. | Creation of polymers with highly regular structures and properties. |

Development of In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

To fully understand and optimize the synthesis and subsequent reactions of this compound, researchers are turning to in situ spectroscopic techniques. These methods monitor reactions as they happen, providing real-time data on reactant consumption, product formation, and the appearance of transient intermediates. nih.gov

Continuous-flow processing, where reagents are pumped through a reactor, is well-suited for integration with in situ analysis. nih.gov Techniques like Raman, infrared (IR), and NMR spectroscopy can be directly interfaced with flow reactors to provide continuous data streams. nih.gov For example, Raman spectroscopy has been used to monitor the synthesis of coumarin (B35378) derivatives in a flow system, allowing for rapid optimization of reaction conditions like temperature and flow rate. nih.gov

For reactions involving the acetate groups, specialized assays can provide kinetic information. An enzyme-coupled assay has been developed to measure the rate of acetate production in real-time by linking it to the formation of NADH, which has a distinct fluorescent signal. nih.gov This allows for the continuous monitoring of deacetylation reactions. nih.gov Such detailed kinetic analysis is essential for understanding reaction mechanisms and developing more efficient catalytic processes.

Table 4: In Situ Techniques for Monitoring Reactions of Diene Diacetates

| Technique | Information Provided | Advantages |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of functional groups (C=C, C=O). nih.gov | Non-invasive, compatible with aqueous and organic solvents, good for monitoring double bonds. |

| Infrared (IR) Spectroscopy | Characteristic absorptions of functional groups (carbonyls). nih.gov | Highly sensitive to changes in bond polarity, widely used in organic synthesis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on all species in solution. nih.gov | Provides unambiguous structural identification of reactants, intermediates, and products. |

| Fluorescence Spectroscopy | Concentration of a fluorescent product (e.g., NADH in a coupled assay). nih.gov | Extremely sensitive, allows for monitoring of specific enzymatic reactions involving acetate. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions in the reaction mixture. nih.gov | Can detect and identify trace intermediates and products with high specificity. |

Advanced Computational Modeling for High-Throughput Screening and Design of New Reactions

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of chemical reactions and catalysts. osti.govpnnl.gov These in silico methods can predict the outcomes of reactions, elucidate complex mechanisms, and screen vast chemical spaces far more rapidly than physical experimentation alone. creative-quantum.euyoutube.com

For a molecule like this compound, computational modeling can be used to design optimal catalysts for its synthesis or subsequent transformations. udel.edursc.org By calculating the energies of transition states and intermediates, researchers can understand why a particular catalyst is active and selective, and then use that information to design improved versions. researchgate.netpnnl.gov This approach is crucial for understanding the subtle non-covalent interactions that often govern stereoselectivity in complex catalytic reactions. acs.org